Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane
Description
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is a chiral organosilicon compound characterized by a triethylsilyl (TES) group linked to a stereodefined pentenyl ether moiety. The (2S,3R) configuration at the stereocenters and the terminal alkene group impart distinct reactivity and steric properties, making it valuable in asymmetric synthesis and catalytic applications.
Properties
CAS No. |
919297-94-2 |
|---|---|
Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
triethyl-[(2S,3R)-3-methylpent-4-en-2-yl]oxysilane |
InChI |
InChI=1S/C12H26OSi/c1-7-11(5)12(6)13-14(8-2,9-3)10-4/h7,11-12H,1,8-10H2,2-6H3/t11-,12+/m1/s1 |
InChI Key |
QDTNSTQPRBDMGX-NEPJUHHUSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H](C)[C@H](C)C=C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)C(C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane can be synthesized through the hydrosilylation of alkenes using triethylsilane. This reaction typically involves the addition of triethylsilane to an alkene in the presence of a catalyst such as platinum or rhodium complexes . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of triethylsilane derivatives generally involves the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by hydrolysis. This method ensures high yields and purity of the desired silane compound .
Chemical Reactions Analysis
Types of Reactions
Reduction: Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is commonly used as a reducing agent.
Common Reagents and Conditions
Catalysts: Platinum, rhodium, and boron trifluoride are frequently used.
Solvents: Common solvents include dichloromethane and toluene.
Conditions: Reactions are typically carried out under inert atmospheres at moderate temperatures.
Major Products
Hydrocarbons: Reduction of alcohols and ethers.
Silyl Ethers: Formed through substitution reactions.
Scientific Research Applications
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane has diverse applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor to silyl ethers.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a component in diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism by which triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane exerts its effects is through the donation of hydride ions (H-) during reduction reactions. The silicon-hydrogen bond is highly reactive, allowing the compound to effectively reduce various substrates. The molecular targets include carbonyl groups in aldehydes and ketones, which are converted to alcohols or hydrocarbons .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Analogues
Triethyl(pent-4-enyloxy)silane (CAS 374755-00-7)
- Structure : Lacks the stereochemical complexity of the target compound, featuring a linear pent-4-enyl chain instead of the branched (2S,3R)-3-methylpent-4-en-2-yl group.
- Synthesis : Prepared via reactions involving chlorotriethylsilane and 4-penten-1-ol under basic conditions .
- Applications : Used in palladium-catalyzed Suzuki cross-couplings, where the terminal alkene participates in borane addition reactions .
Triethyl((2-methylenecyclopentyl)oxy)silane
- Structure : Contains a cyclopentyl ring with a methylene group, introducing rigidity and altered steric demands compared to the target compound’s linear alkene.
- Synthesis : Synthesized via nickel-catalyzed reductive couplings of aldehydes and alkynes in the presence of triethylsilane (66–71% yields) .
- Reactivity : The strained cyclopentyl system enhances susceptibility to ring-opening reactions, unlike the target compound’s stable pentenyl chain .
(2S,3R)-3-((Triisopropylsilyl)oxy)spirobenzofuran Derivatives
- Structure : Features a bulkier triisopropylsilyl (TIPS) group instead of TES, significantly increasing steric hindrance.
- Synthesis : Generated via Sc(OTf)3-catalyzed spiroketalization, with solvent polarity dictating reaction pathways (e.g., THF vs. dichloromethane) .
- Key Difference : TIPS derivatives exhibit slower reaction kinetics in nucleophilic substitutions due to steric bulk, whereas the TES group in the target compound balances stability and reactivity .
Stereochemical Control
The (2S,3R) configuration in the target compound is reminiscent of the γ-lactone intermediate synthesized via catalytic asymmetric Claisen rearrangement and diastereoselective reduction . Such stereochemical precision is critical for enantioselective applications, contrasting with non-chiral analogues like triethyl(pent-4-enyloxy)silane .
Reactivity and Functional Group Interactions
Alkene Reactivity
- The terminal alkene in the target compound may undergo hydrofunctionalization (e.g., hydroboration or epoxidation), similar to deuterated triethyl((2-methylenecyclopentyl)oxy)silane, which shows quantitative deuterium migration in sigmatropic rearrangements .
- In contrast, cyclopentyl-derived silanes (e.g., triethyl((2-methylenecyclopentyl)oxy)silane ) exhibit ring-strain-driven reactivity, enabling unique cycloisomerization pathways.
Silicon-Oxygen Bond Stability
Comparative Data Table
*Data inferred from analogous syntheses.
Biological Activity
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is an organosilicon compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological implications based on available research findings.
Structural Characteristics
The compound features a triethylsilyl group connected to an ether linkage with a chiral 3-methylpent-4-en-2-ol moiety. Its molecular formula is , and it possesses unique structural attributes that influence its chemical reactivity and potential applications in biological systems .
Synthesis Methods
Various synthetic routes can be employed to prepare this compound. These methods can be optimized for yield and purity depending on the desired application. Notably, the synthesis involves the use of silyl ethers and can be facilitated under mild conditions, making it an attractive candidate for further functionalization in drug development .
Potential Applications in Drug Development
Given its structural features, this compound may serve as a precursor for biologically active compounds. Its unique combination of silane and ether functionalities allows it to participate in various chemical reactions relevant to medicinal chemistry.
Case Studies and Research Findings
Recent studies have indicated that compounds with similar structural motifs exhibit significant biological activities, including:
- Antimicrobial Properties : Some silane derivatives demonstrate effective antimicrobial activity against various pathogens.
- Anticancer Activity : Research suggests that organosilicon compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
A comparative analysis of related compounds is shown in the table below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Triethylsilane | Limited biological activity | |
| Trimethylsilyl ether | Used as a protecting group; minimal direct activity | |
| Triisopropylsilane | Moderate reactivity; limited biological data | |
| This compound | Potential for drug development; needs further study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
